6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 929868-22-4
VCID: VC0350333
InChI: InChI=1S/C10H8BrN5S/c1-2-8-13-14-10-16(8)15-9(17-10)6-3-7(11)5-12-4-6/h3-5H,2H2,1H3
SMILES: CCC1=NN=C2N1N=C(S2)C3=CC(=CN=C3)Br
Molecular Formula: C10H8BrN5S
Molecular Weight: 310.18g/mol

6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 929868-22-4

Main Products

VCID: VC0350333

Molecular Formula: C10H8BrN5S

Molecular Weight: 310.18g/mol

6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 929868-22-4

CAS No. 929868-22-4
Product Name 6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C10H8BrN5S
Molecular Weight 310.18g/mol
IUPAC Name 6-(5-bromopyridin-3-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C10H8BrN5S/c1-2-8-13-14-10-16(8)15-9(17-10)6-3-7(11)5-12-4-6/h3-5H,2H2,1H3
Standard InChIKey DKIYJMRDJFQRDJ-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1N=C(S2)C3=CC(=CN=C3)Br
Canonical SMILES CCC1=NN=C2N1N=C(S2)C3=CC(=CN=C3)Br
PubChem Compound 17592852
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator